Kif15-IN-1 is classified as a quinazolinedione derivative. It was recently made commercially available and has been utilized in various preclinical studies to explore its effects on cancer cell lines. The compound was sourced from MedChemExpress and has been characterized in multiple research contexts, particularly focusing on its inhibitory effects on KIF15 activity in vitro .
The synthesis of Kif15-IN-1 involves several organic chemistry techniques. Initial steps typically include the condensation of appropriate aromatic aldehydes with quinazolinedione precursors. For example, palladium-mediated Suzuki coupling reactions are often employed to introduce various substituents at specific positions on the quinazolinedione scaffold, enhancing its biological activity .
The compound's synthesis may also involve the use of coupling reagents such as HATU (O-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation, which is critical for generating analogs with improved potency or selectivity against KIF15 .
Kif15-IN-1's molecular structure features a quinazolinedione core, which is characterized by a fused bicyclic system containing nitrogen atoms. The specific arrangement of functional groups on this scaffold is crucial for its interaction with the KIF15 protein. The compound has been reported to exhibit an IC50 value of approximately 1.72 μM in assays measuring its inhibitory effects on KIF15-driven microtubule gliding, indicating its potential efficacy in disrupting KIF15 function .
Kif15-IN-1 engages in specific chemical interactions that inhibit the ATPase activity of KIF15. This inhibition can be assessed through various biochemical assays, including microtubule gliding assays and ATPase activity measurements. The compound's mechanism likely involves competitive inhibition, where it binds to the active site of KIF15, preventing ATP binding or microtubule attachment .
In experimental setups, researchers have utilized concentration-response curves to determine the effective concentrations of Kif15-IN-1 required to achieve significant inhibition of KIF15 activity. These studies are essential for understanding the compound's pharmacodynamics and potential therapeutic window.
The mechanism by which Kif15-IN-1 exerts its effects primarily revolves around inhibiting the motor functions of KIF15 during cell division. By disrupting the normal functioning of this kinesin, Kif15-IN-1 can lead to aberrant spindle formation and ultimately affect cell proliferation and migration.
In studies involving cancer cell lines, treatment with Kif15-IN-1 resulted in reduced cellular migration and proliferation rates, suggesting that targeting KIF15 can be an effective strategy for controlling tumor growth . The compound's ability to alter microtubule dynamics further supports its classification as a potential anticancer agent.
Kif15-IN-1 is characterized by specific physical properties that influence its solubility and stability. As a quinazolinedione derivative, it typically exhibits moderate solubility in organic solvents like dimethyl sulfoxide (DMSO), which is commonly used for preparing stock solutions for biological assays.
The chemical stability of Kif15-IN-1 under physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies have shown that it retains activity over a range of concentrations (10–100 μM) when tested against various cancer cell lines, indicating robust performance in biological environments .
Kif15-IN-1 has significant potential applications in cancer research due to its role as a KIF15 inhibitor. Its ability to suppress tumor cell proliferation and migration makes it a candidate for further development as an anticancer therapeutic. Research has demonstrated that inhibition of KIF15 can lead to reduced glycolytic capacity in pancreatic cancer cells, highlighting its relevance in metabolic reprogramming associated with tumor progression .
Additionally, ongoing studies are exploring the use of Kif15-IN-1 in combination therapies aimed at enhancing the efficacy of existing treatments by targeting multiple pathways involved in cancer cell survival and proliferation.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: